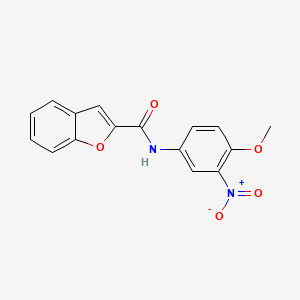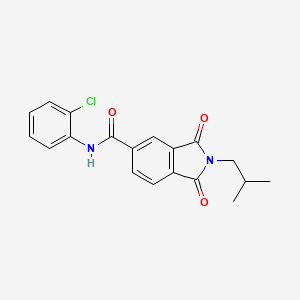amine hydrochloride](/img/structure/B4410733.png)
[3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride
Descripción general
Descripción
[3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BBA is a small molecule that belongs to the class of benzylamines, which are widely used in medicinal chemistry to develop drugs for various diseases.
Mecanismo De Acción
The mechanism of action of [3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant and detoxification responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to reduce oxidative stress, increase antioxidant capacity, and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of [3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
[3-(benzyloxy)benzyl](2-furylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2.ClH/c1-2-6-16(7-3-1)15-22-18-9-4-8-17(12-18)13-20-14-19-10-5-11-21-19;/h1-12,20H,13-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQWRAKITCDHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)

![2-ethyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B4410695.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4410701.png)
![4-ethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410713.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4410720.png)
![2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4410727.png)
![{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4410737.png)


![4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410752.png)
![methyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4410759.png)
![3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4410769.png)